
Importin |A1-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Importin A1-IN-1 is a compound that plays a crucial role in the nuclear transport system of eukaryotic cells. It is part of the importin family, which is responsible for the active transport of proteins from the cytoplasm into the nucleus. This process is essential for various cellular functions, including gene expression, cell differentiation, and response to external stimuli .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Importin A1-IN-1 involves multiple steps, including the formation of a substrate/importin α/β complex. The reaction conditions typically require a controlled environment with specific temperature and pH levels to ensure the stability and activity of the compound .
Industrial Production Methods
Industrial production of Importin A1-IN-1 involves large-scale synthesis using bioreactors. The process includes the expression of importin proteins in host cells, followed by purification and isolation of the desired compound. Advanced techniques such as chromatography and electrophoresis are employed to achieve high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Importin A1-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the substitution reactions. The conditions typically involve controlled temperature, pressure, and pH to ensure optimal reaction rates and product formation .
Major Products Formed
The major products formed from these reactions include various derivatives of Importin A1-IN-1, which can be further utilized in scientific research and industrial applications .
Wissenschaftliche Forschungsanwendungen
Importin A1-IN-1 has a wide range of applications in scientific research, including:
Chemistry: It is used to study the mechanisms of nuclear transport and the role of importin proteins in cellular processes.
Biology: It helps in understanding the regulation of gene expression and the transport of proteins across the nuclear membrane.
Medicine: It is used in the development of therapeutic agents targeting nuclear transport pathways, which can be beneficial in treating diseases like cancer.
Industry: It is employed in the production of biopharmaceuticals and other biologically active compounds
Wirkmechanismus
Importin A1-IN-1 exerts its effects by binding to nuclear localization signals (NLS) on cargo proteins. This binding facilitates the formation of a trimeric complex with importin β1, which is then transported through the nuclear pore complex into the nucleus. The dissociation of the complex in the nucleus is mediated by the small GTPase Ran, allowing the cargo protein to perform its function within the nucleus .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Importin α2: Similar in function but differs in its binding affinity and specificity for certain cargo proteins.
Importin β1: Acts as a carrier molecule in the nuclear transport process but has different structural and functional properties.
Transportin-1: Another nuclear import receptor with distinct cargo recognition and transport mechanisms
Uniqueness
Importin A1-IN-1 is unique due to its specific binding affinity for certain nuclear localization signals and its role in regulating the nuclear transport of a wide range of proteins. Its ability to interact with various cellular factors and viral proteins makes it a valuable tool in scientific research and therapeutic development .
Eigenschaften
Molekularformel |
C34H35BrO10 |
|---|---|
Molekulargewicht |
683.5 g/mol |
IUPAC-Name |
[(1R,2R,6S,7S,8R,9S,10S,11R,15S,16R,17R)-8-bromo-6,7,9-trihydroxy-8-(hydroxymethyl)-4,17-dimethyl-5-oxo-13-phenyl-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadec-3-en-16-yl] benzoate |
InChI |
InChI=1S/C34H35BrO10/c1-17(2)32-26(42-28(39)20-11-7-5-8-12-20)19(4)33-22-15-18(3)24(37)31(22,41)29(40)30(35,16-36)25(38)23(33)27(32)43-34(44-32,45-33)21-13-9-6-10-14-21/h5-15,19,22-23,25-27,29,36,38,40-41H,1,16H2,2-4H3/t19-,22-,23+,25+,26-,27-,29-,30-,31-,32+,33+,34?/m1/s1 |
InChI-Schlüssel |
HYEUYRRLQKNOTQ-UTJZZAJOSA-N |
Isomerische SMILES |
C[C@@H]1[C@H]([C@]2([C@H]3[C@H]4[C@]1([C@@H]5C=C(C(=O)[C@]5([C@@H]([C@]([C@H]4O)(CO)Br)O)O)C)OC(O3)(O2)C6=CC=CC=C6)C(=C)C)OC(=O)C7=CC=CC=C7 |
Kanonische SMILES |
CC1C(C2(C3C4C1(C5C=C(C(=O)C5(C(C(C4O)(CO)Br)O)O)C)OC(O3)(O2)C6=CC=CC=C6)C(=C)C)OC(=O)C7=CC=CC=C7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


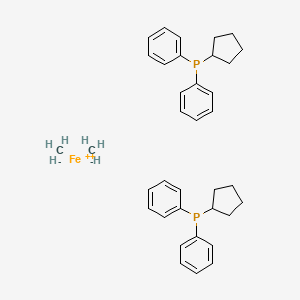
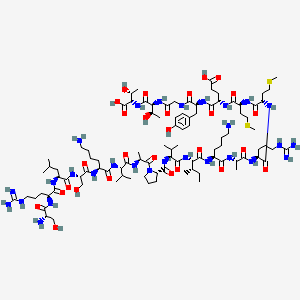
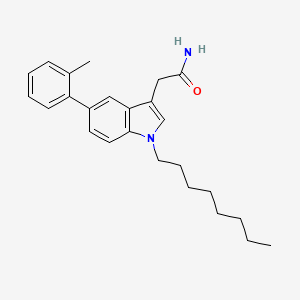


![4-[(3-acetyl-2-oxochromen-6-yl)diazenyl]benzenesulfonamide](/img/structure/B12372331.png)

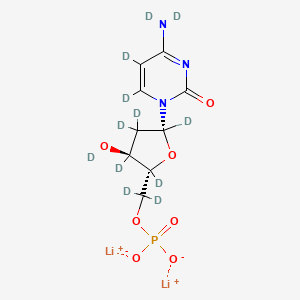

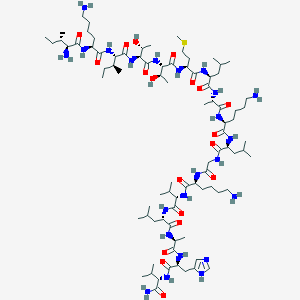
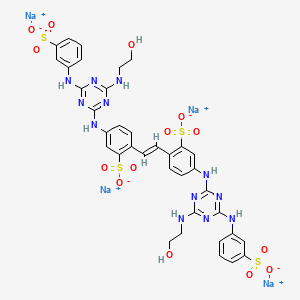


![ethyl 2-[(1R,3R)-4-methyl-3-[[(2R,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]-propylamino]-1-propoxypentyl]-1,3-thiazole-4-carboxylate](/img/structure/B12372374.png)
